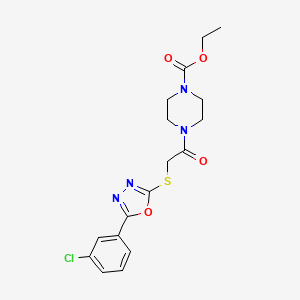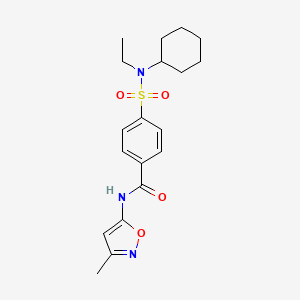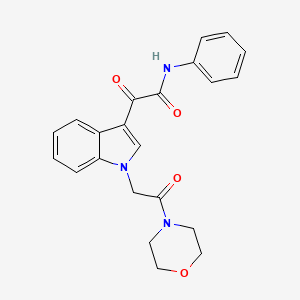
2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions highlighting the diversity of methods to obtain such compounds. While specific information on the synthesis of this compound is scarce, studies on related compounds provide insights. For example, the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-thioxothiazolidin-3-yl acetamides demonstrates a series of reactions that could offer a basis for synthesizing related structures (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure analysis, such as crystal structure investigations, plays a crucial role in understanding the spatial arrangement of atoms within a compound. For instance, the crystal structures of related acetamides provide insights into the intermolecular interactions and hydrogen bonding patterns that could be expected in similar compounds (Narayana et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving acetamides often explore their reactivity and the formation of new bonds. The properties of related compounds, such as their ability to form complex sheets through hydrogen bonding, indicate the chemical reactivity and potential for further functionalization of such molecules (Narayana et al., 2016).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments. For related acetamides, crystallographic studies provide data on their solid-state structure, which can be correlated to their physical properties (Narayana et al., 2016).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are fundamental for understanding how these compounds can be utilized in further chemical reactions. The study of related acetamides, including their synthesis and characterization, sheds light on the chemical behavior that could be anticipated for "2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-chlorophenyl)acetamide" (Sunder & Maleraju, 2013).
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
Crystallographic studies provide insight into the molecular structure and intermolecular interactions of related compounds. For instance, research on C,N-disubstituted acetamides, including compounds with chlorophenyl and pyrazinyl groups, highlights the importance of hydrogen bonding and π interactions in forming complex molecular sheets and chains. These interactions are crucial for understanding the crystalline properties and potential applications in material science (Narayana et al., 2016).
Nonlinear Optical Properties
Theoretical investigations into the nonlinear optical properties of crystalline acetamides, including those with chlorophenyl and pyrazinyl moieties, reveal their potential as candidates for photonic devices. This research employs ab initio computational methods to explore their linear and nonlinear optical behavior, suggesting applications in optical switches, modulators, and energy applications (Castro et al., 2017).
Synthesis and Biological Activity
The synthesis and characterization of pyrazole-acetamide derivatives demonstrate the role of hydrogen bonding in the self-assembly process, with implications for antioxidant activity. These findings contribute to the broader understanding of how structural variations influence biological activity and offer a foundation for developing new compounds with potential therapeutic benefits (Chkirate et al., 2019).
Antimicrobial and Anti-inflammatory Potential
Research into novel thiazolidinone and acetidinone derivatives, including chlorophenylacetamides, focuses on their antimicrobial activity. The synthesis of these compounds and their evaluation against various microorganisms highlight the potential for developing new antibacterial and antifungal agents (Mistry et al., 2009). Additionally, studies on N-(3-chloro-4-flurophenyl) derivatives with anti-inflammatory activity underscore the importance of structural design in medicinal chemistry (Sunder et al., 2013).
Eigenschaften
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S/c1-12-2-7-15(10-16(12)21)24-9-8-22-18(19(24)26)27-11-17(25)23-14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHHOZQOVAJPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate](/img/structure/B2482360.png)
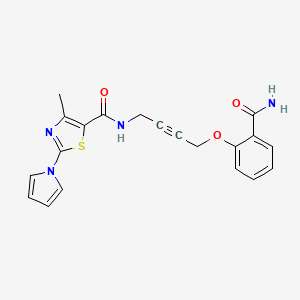
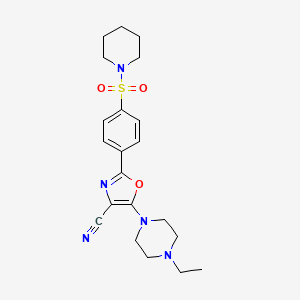
![3-[4-(Chloromethyl)phenyl]-3-fluorooxetane](/img/structure/B2482365.png)
![6-Methoxybenzo[C]isoxazol-3(1H)-one](/img/structure/B2482366.png)
![1-[(4-Fluorophenyl)acetyl]piperazine](/img/structure/B2482367.png)
![3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2482369.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2482370.png)
